molecular formula C42H34N2O10 B571853 Fmoc-Lys(5-FAM)-OH CAS No. 1242933-88-5

Fmoc-Lys(5-FAM)-OH

Cat. No.: B571853
CAS No.: 1242933-88-5
M. Wt: 726.738
InChI Key: ZAGGWQSWIFPNCB-DHUJRADRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(5-FAM)-OH is an activated ester of lysine that is used in the synthesis of peptides . It is synthesized by coupling a 5-fluoroacrylate group to the lysine side chain with ethylene glycol .


Synthesis Analysis

The synthesis of this compound involves two distinct synthetic routes . The first route utilizes copper complexation of Lys, 5-Fam addition, disruption of the copper complex, and Fmoc addition . The second route utilized Fmoc-Lys with microwave irradiation . Both approaches allowed convenient production of a very pure final product at a reasonable cost .


Molecular Structure Analysis

The molecular formula of this compound is C₄₂H₃₄N₂O₁₀ . Its molecular weight is 726.73 g/mol .


Chemical Reactions Analysis

This compound is used in the synthesis of peptides . It is used as a building block for in-sequence Lys labeling by FAM .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 726.73 g/mol . It has an extinction coefficient (cm -1 M -1) of 83000, an excitation wavelength of 493 nm, and an emission wavelength of 517 nm .

Scientific Research Applications

  • Antimicrobial Activity and Hydrogel Development : Fmoc-Lys(5-FAM)-OH is used in the development of supramolecular hydrogels with inherent biocompatible and biodegradable properties. These gels have shown potential as weak antimicrobial agents (Croitoriu et al., 2021).

  • Synthesis of Fluorescein-Labelled Peptides : It is instrumental in the automated and microwave-assisted synthesis of fluorescein-labelled peptides, including its application in the creation of carboxyfluorescein-labelled dimannosylated peptides for biological evaluation (Kowalczyk et al., 2009).

  • Drug Delivery and Imaging Applications : this compound is used in the synthesis of PEGtide dendrons for macrophage targeting, demonstrating potential as nanocarriers in drug delivery and imaging applications (Gao et al., 2013).

  • Protease Activity Assays : This compound is applied in the preparation of Fluorescence Resonance Energy Transfer (FRET) peptide substrates for protease activity assays, showing potential in biochemistry research and drug discovery (Tokmina-Roszyk et al., 2013).

  • Ultrasound-Induced Gelation : It is used in the ultrasound-induced gelation of organogels, demonstrating unique properties in response to ultrasound stimuli (Geng et al., 2017).

  • Peptide Ligation : this compound plays a role in efficient peptide ligation, enabling condensation with peptide thioester without significant side reactions, which is important in peptide synthesis (Katayama et al., 2008).

  • Solid-Phase Synthesis : This compound is utilized in solid-phase peptide synthesis, which is pivotal in the research and development of various peptides and proteins for therapeutic and diagnostic purposes (Yi-nan & Key, 2013).

Mechanism of Action

Target of Action

Fmoc-Lys(5-FAM)-OH is primarily used in the preparation of Fluorescence Resonance Energy Transfer (FRET) peptide substrates . These substrates are often utilized for protease activity assays . The primary targets of this compound are proteases, particularly matrix metalloproteinases (MMPs) such as MMP-1, MMP-13, and MT1-MMP .

Mode of Action

This compound is incorporated into the sequence of a triple-helical peptide (THP) substrate . This compound acts as a fluorophore, emitting fluorescence when excited . When the substrate is cleaved by the target proteases, the fluorescence is released, which can be measured to determine the activity of the proteases .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the proteolytic pathway involving MMPs . The cleavage of the FRET peptide substrates by MMPs results in the release of fluorescence, indicating the activity of these enzymes .

Result of Action

The cleavage of the FRET peptide substrates containing this compound by MMPs results in the release of fluorescence . This fluorescence can be measured to determine the activity of the MMPs . Therefore, the primary molecular effect of this compound’s action is the generation of a fluorescent signal that indicates protease activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the stability of the triple-helix formed by the FRET peptide substrates can be affected by temperature and pH . Furthermore, the efficiency of fluorescence resonance energy transfer, and thus the sensitivity of the protease activity assay, can be influenced by the distance between the fluorophore and the quencher .

Safety and Hazards

Fmoc-Lys(5-FAM)-OH is intended for research use only (RUO) . It has hazard phrases H303, H313, H333 and is labeled with the hazard symbol XN .

Future Directions

Fmoc-Lys(5-FAM)-OH is a commonly used donor dye for preparing FRET peptides . It is expected to continue to be used in protease activity assays and other related research .

Biochemical Analysis

Biochemical Properties

Fmoc-Lys(5-FAM)-OH interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to interact with matrix metalloproteinases (MMPs), including MMP-1, MMP-13, and MT1-MMP . The nature of these interactions involves the use of this compound as a substrate that these enzymes can act upon .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a substrate for protease activity assays. It influences cell function by serving as a target for enzymatic action, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as enzymes. It can act as a substrate for enzymes like MMPs, leading to enzyme activation. This interaction can result in changes in gene expression, as the enzymatic action on this compound can trigger downstream cellular responses .

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity. It interacts with enzymes like MMPs, which can influence metabolic flux or metabolite levels .

Properties

IUPAC Name

(2S)-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H34N2O10/c45-24-13-16-33-36(20-24)53-37-21-25(46)14-17-34(37)42(33)32-15-12-23(19-30(32)40(50)54-42)38(47)43-18-6-5-11-35(39(48)49)44-41(51)52-22-31-28-9-3-1-7-26(28)27-8-2-4-10-29(27)31/h1-4,7-10,12-17,19-21,31,35,45-46H,5-6,11,18,22H2,(H,43,47)(H,44,51)(H,48,49)/t35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAGGWQSWIFPNCB-DHUJRADRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H34N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of Fmoc-Lys(5-FAM)-OH in the synthesis of the PEGtide dendrons, and how does its incorporation contribute to the study's objectives?

A1: this compound serves a dual purpose in the synthesis of these dendrons:

  • Building Block: It acts as a branching unit during the solid-phase peptide synthesis (SPPS) of the PEGtide dendrons. The lysine's two amine groups (one protected by Fmoc, the other by 5-FAM) allow for the sequential and controlled addition of other building blocks like Fmoc-dPEG6-OH and Fmoc-β-Ala-OH. This enables the researchers to construct the desired branched, dendritic structure. []
  • Fluorescent Tag: The 5-carboxyfluorescein (5-FAM) molecule attached to the lysine acts as a fluorescent tag. This allows the researchers to visualize and track the dendrons, particularly their uptake by macrophages, using techniques like confocal microscopy. []

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